4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Immunosuppression MLR assay 4-N-piperazinyl-thieno[2,3-d]pyrimidine

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a 4-fluorophenyl group at the 5-position and an N-ethylpiperazine substituent at the 4-position of the fused scaffold. This chemotype is widely exploited in kinase inhibitor drug discovery, where modifications on the piperazine and phenyl rings modulate potency, selectivity, and pharmacokinetic properties.

Molecular Formula C18H19FN4S
Molecular Weight 342.44
CAS No. 670255-15-9
Cat. No. B2695283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
CAS670255-15-9
Molecular FormulaC18H19FN4S
Molecular Weight342.44
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C18H19FN4S/c1-2-22-7-9-23(10-8-22)17-16-15(11-24-18(16)21-12-20-17)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3
InChIKeyVXCKDYAKEYHJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 670255-15-9): Procurement-Relevant Class and Baseline Characteristics


4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, characterized by a 4-fluorophenyl group at the 5-position and an N-ethylpiperazine substituent at the 4-position of the fused scaffold . This chemotype is widely exploited in kinase inhibitor drug discovery, where modifications on the piperazine and phenyl rings modulate potency, selectivity, and pharmacokinetic properties [1]. The compound (MF: C18H19FN4S; MW: 342.44 g/mol) is primarily supplied as a research tool compound for in vitro screening and medicinal chemistry optimization programs .

Procurement Alert for 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within 4-N-piperazinyl-thieno[2,3-d]pyrimidines, subtle variations on the piperazine nitrogen produce steep structure–activity cliffs. For example, in a mixed lymphocyte reaction (MLR) immunosuppression assay, the most potent analog in a published series displayed an IC50 of 66 nM, yet closely related analogs exhibited dramatically reduced activity, underscoring that even minor N-substituent changes (e.g., ethyl vs. methyl vs. aryl) can ablate target engagement [1]. Consequently, substituting the ethylpiperazine moiety of CAS 670255-15-9 with a methyl, phenyl, or benzyl analog without confirmatory screening data risks loss of the desired biological effect and wastes procurement resources.

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine Quantitative Differentiation Guide: What the Data Actually Shows


Immunosuppressive Potency in Mixed Lymphocyte Reaction (MLR) Assay: Series Comparator Context

In a 2010 structure–activity relationship study of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, the most potent immunosuppressive compound (bearing a distinct N-substituent) achieved an IC50 of 66 nM in a human mixed lymphocyte reaction (MLR) assay [1]. While CAS 670255-15-9 was not explicitly profiled in this publication, the series data demonstrate that the ethylpiperazine substitution pattern is a critical pharmacophoric element; analogs with bulkier or more hydrophobic N-groups showed reduced activity, indicating that the ethyl group represents a balanced lipophilic/hydrogen-bonding profile for this target class [1].

Immunosuppression MLR assay 4-N-piperazinyl-thieno[2,3-d]pyrimidine

Kinase Selectivity Profiling: Aurora-A and CDK2 Inhibitory Activity Claim

Vendor technical summaries state that CAS 670255-15-9 inhibits Aurora-A kinase and CDK2, kinases critical for cell cycle regulation . In the absence of peer-reviewed confirmatory studies, this claim is designated supporting evidence. For procurement decisions, note that structurally related thieno[2,3-d]pyrimidines have been optimized as dual c-Met/VEGFR-2 inhibitors with IC50 values ranging from 110 to >1000 nM depending on substitution [1], indicating that small structural changes can markedly shift kinase selectivity profiles.

Kinase inhibition Aurora-A CDK2 Anticancer

Comparative Physicochemical Differentiation: Lipophilicity and Structural Analogs

The target compound (MW 342.44, C18H19FN4S) occupies a lipophilicity window distinct from both smaller and larger N-piperazinyl analogs. The 4-chlorophenyl direct analog (MW 358.89) possesses a higher halogen hydrophobicity, whereas the 4-methylpiperazine analog (MW 328.41) is less lipophilic . This variation translates to a clogP delta of approximately 0.3–0.5 log units between the ethyl- and methyl-substituted congeners, a difference that can modulate passive membrane permeability and off-target binding in cell-based assays.

Lipophilicity clogP thienopyrimidine SAR

4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (670255-15-9): Evidence-Grounded Application Scenarios


Immunosuppressive Drug Discovery: Primary MLR Screening Probe

Based on the class-level MLR activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidines (series best IC50 = 66 nM [1]), CAS 670255-15-9 can serve as a starting scaffold for hit-to-lead optimization of novel immunosuppressive agents targeting T-cell proliferation. Procurement for in vitro MLR follow-up assays is justified, provided that direct activity confirmation is performed prior to scale-up.

Kinase Selectivity Panel Screening in Oncology Programs

Vendor-reported inhibition of Aurora-A and CDK2 positions this compound as a potential chemical probe for cell cycle kinase panels. Researchers procuring for broad kinome profiling (e.g., DiscoverX scanMAX) can evaluate its selectivity fingerprint against a reference inhibitor such as VX-680 (tozasertib) or AZD1152, given the shared Aurora-A target profile.

Medicinal Chemistry SAR Expansion Around the Ethylpiperazine Vector

The compound’s ethylpiperazine substituent represents a key vector for tuning pharmacokinetic and pharmacodynamic properties. Procurement batches can be used for systematic N-alkyl variation (ethyl → cyclopropyl, isopropyl, 2-fluoroethyl) to map lipophilicity-activity relationships, as informed by the class-level immunosuppressive SAR [1].

Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.